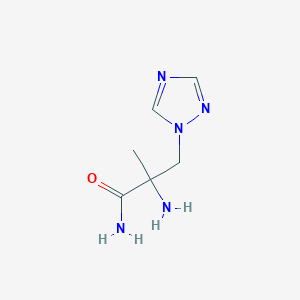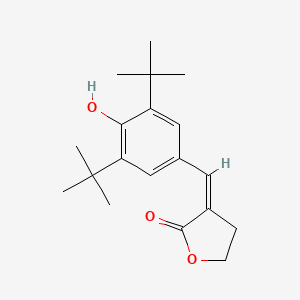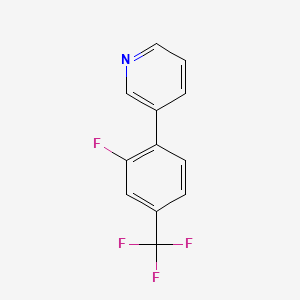
3-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine is a fluorinated aromatic compound that features both a pyridine ring and a trifluoromethyl-substituted phenyl ring. The presence of fluorine atoms imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine typically involves the introduction of fluorine atoms into the aromatic ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis. The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination reactions using reagents like Selectfluor® or other fluorinating agents. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of different functionalized derivatives.
Applications De Recherche Scientifique
3-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of agrochemicals and specialty chemicals, where its stability and reactivity are advantageous.
Mécanisme D'action
The mechanism by which 3-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group, in particular, can influence the compound’s lipophilicity and electronic properties, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with the fluorine and trifluoromethyl groups positioned differently on the pyridine ring.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group on a phenol ring, lacking the pyridine moiety.
Uniqueness
3-(2-Fluoro-4-(trifluoromethyl)phenyl)pyridine is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Propriétés
Formule moléculaire |
C12H7F4N |
|---|---|
Poids moléculaire |
241.18 g/mol |
Nom IUPAC |
3-[2-fluoro-4-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C12H7F4N/c13-11-6-9(12(14,15)16)3-4-10(11)8-2-1-5-17-7-8/h1-7H |
Clé InChI |
FUIAUEKXBAYMPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=C(C=C(C=C2)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


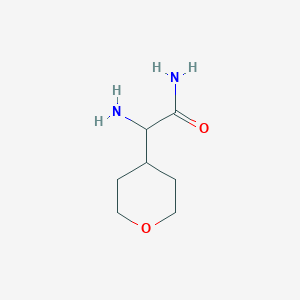

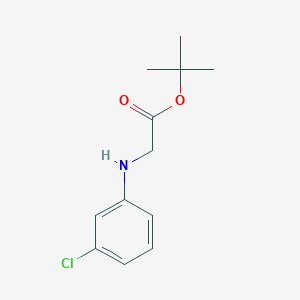
![2-chloro-N-(4-{[(propylcarbamoyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B13067222.png)
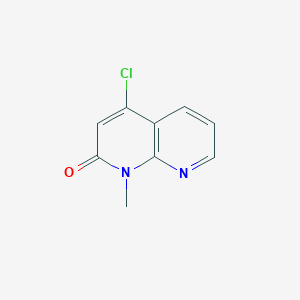
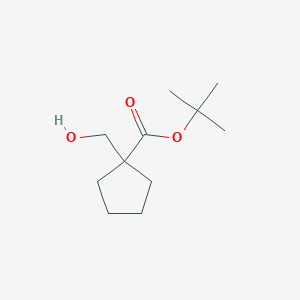

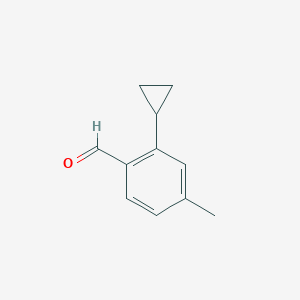
![tert-Butyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13067287.png)
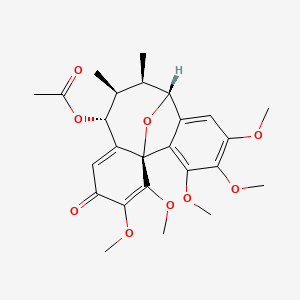
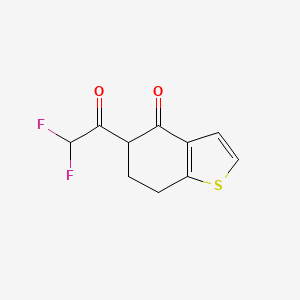
![4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13067295.png)
